zinc;2-methylpropan-2-olate

Overview

Description

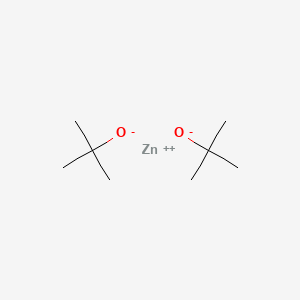

Zinc;2-methylpropan-2-olate (chemical formula: Zn(Ot-Bu)₂, where Ot-Bu = tert-butoxide) is a zinc alkoxide complex characterized by two tert-butoxide ligands coordinated to a central zinc atom. This compound is synthesized via the reaction of zinc precursors (e.g., ZnCl₂ or Zn(OAc)₂) with tert-butanol, often under basic conditions to deprotonate the alcohol . Its structure has been elucidated through crystallographic studies, revealing a tetrahedral or distorted trigonal-bipyramidal geometry depending on additional ligands or solvent interactions .

Zinc tert-butoxide is primarily utilized as a catalyst in polymerization reactions, such as the ring-opening polymerization of epoxides (e.g., propylene oxide) and copolymerization with CO₂ . The bulky tert-butoxide ligands impart steric hindrance, influencing reaction kinetics and polymer properties like molecular weight distribution (e.g., narrower polydispersity indices <1.30 under optimized conditions) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc tert-butoxide can be synthesized by reacting zinc chloride with sodium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields zinc tert-butoxide along with sodium chloride as a byproduct .

Industrial Production Methods

In industrial settings, zinc tert-butoxide is produced using a sol-gel process. This involves the reaction of zinc tert-butoxide with hydrogen sulfide (H₂S) in a toluene solution at room temperature . This method is advantageous due to its simplicity and the mild reaction conditions required.

Chemical Reactions Analysis

Transmetalation in Cross-Coupling Reactions

Zinc tert-butoxide serves as a zinc source in transmetalation reactions, particularly in Negishi-type cross-coupling. The zinc atom transfers to organic substrates, forming organozinc intermediates that react with electrophiles (e.g., aryl halides).

Example Reaction:

Key Applications:

Ligand Exchange Reactions

The tert-butoxide ligands are labile, allowing substitution with stronger field ligands. This property enables the synthesis of tailored organozinc complexes.

Representative Ligand Substitutions:

Mechanism:

The zinc center coordinates with incoming ligands, displacing tert-butoxide via nucleophilic substitution or oxidative addition .

Dehydration Reactions

Zinc tert-butoxide acts as a dehydrating agent, facilitating the elimination of water from alcohols to form alkenes.

Example:

Key Features:

-

Operates via a Lewis acid-mediated β-hydride elimination.

-

Effective for sterically hindered alcohols due to the bulky tert-butoxide groups .

Role as a Lewis Acid Catalyst

The zinc(II) center activates substrates by coordinating to lone pairs, enhancing electrophilicity in reactions such as esterifications and Friedel-Crafts alkylations.

Notable Catalytic Applications:

-

Esterification: Accelerates acid-catalyzed formation of esters from carboxylic acids and alcohols .

-

Polymerization: Initiates ring-opening polymerization of lactides and epoxides .

Mechanistic Insight:

Zinc coordinates to carbonyl oxygen, polarizing the bond and increasing reactivity toward nucleophiles .

Formation of Zinc Oxide Nanoparticles

Thermal decomposition or hydrolysis of zinc tert-butoxide yields high-purity zinc oxide (ZnO) nanoparticles, critical for optoelectronic applications.

Synthesis Pathways:

-

Hydrolysis:

-

Thermolysis (300–600°C):

Nanoparticle Characteristics:

Redox Reactivity

Scientific Research Applications

Catalytic Applications

Zinc 2-methylpropan-2-olate serves as a catalyst in several chemical reactions due to its ability to activate substrates and facilitate transformations.

1.1. Organometallic Reactions

- Reagent in Synthesis : It is commonly used as a reagent in the synthesis of various organometallic compounds. Its role as a Lewis acid allows it to coordinate with nucleophiles effectively, enhancing reaction rates and yields.

1.2. Polymerization Processes

- Polymerization Catalyst : Zinc tert-butoxide is utilized in the polymerization of cyclic esters and other monomers. It promotes ring-opening polymerization, leading to the formation of polyesters and polyethers with controlled molecular weights.

Material Science Applications

Zinc 2-methylpropan-2-olate is also significant in the field of materials science, particularly in thin film deposition and nanomaterials.

2.1. Thin Film Deposition

- Precursor for Metal Oxides : It acts as a precursor for zinc oxide (ZnO) thin films, which are essential in electronics and optoelectronics. The compound can be thermally decomposed to yield ZnO films with desirable properties for applications in sensors and solar cells.

2.2. Nanomaterials Synthesis

- Nanoparticle Formation : The compound has been used in the synthesis of zinc nanoparticles, which exhibit unique optical and electronic properties suitable for applications in catalysis and drug delivery.

Pharmaceutical Applications

Zinc 2-methylpropan-2-olate has potential applications in the pharmaceutical industry due to its role as a catalyst in drug synthesis.

3.1. Drug Development

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is employed in the synthesis of various APIs through catalytic processes that enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism by which zinc tert-butoxide exerts its effects involves its role as a Lewis acid catalyst. It facilitates the formation of intermediates in various reactions, such as the formation of a tetrahedral intermediate in transesterification reactions . The compound’s poor reactivity toward certain intermediates allows for selective reactions to occur, making it a valuable catalyst in organic synthesis .

Comparison with Similar Compounds

Zinc Alkoxides: Steric and Electronic Effects

Zinc alkoxides with smaller ligands (e.g., ethoxide, isopropoxide) exhibit higher Lewis acidity and faster reaction kinetics due to reduced steric hindrance. For example:

The tert-butoxide’s bulkiness reduces undesired side reactions (e.g., chain transfer) in polymerization, yielding polymers with higher molecular weights (10,000–24,000 g/mol) compared to less hindered analogs .

Metal tert-Butoxides: Lewis Acidity and Stability

Compared to aluminum and magnesium tert-butoxides, Zn(Ot-Bu)₂ exhibits intermediate Lewis acidity:

Zinc Complexes with Nitrogen Ligands

Zinc complexes with nitrogen-donor ligands (e.g., pyridine diimines in ) often exhibit enhanced luminescence and catalytic versatility. For example:

Biological Activity

Zinc; 2-methylpropan-2-olate, also known as zinc 2-methylpropan-2-olate or zinc isopropoxide, is a coordination compound that has garnered attention for its biological activities. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Zinc; 2-methylpropan-2-olate is characterized by the presence of zinc ions coordinated to 2-methylpropan-2-olate ligands. The molecular formula can be represented as . The compound exhibits properties typical of zinc alkoxides, including solubility in organic solvents and reactivity with moisture, which can affect its stability and biological interactions.

Antimicrobial Properties

Research indicates that zinc compounds, including zinc; 2-methylpropan-2-olate, exhibit significant antimicrobial properties. Zinc ions play a crucial role in inhibiting the growth of bacteria and fungi. For example, studies have shown that zinc can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death .

Table 1: Antimicrobial Efficacy of Zinc Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Zinc; 2-methylpropan-2-olate | Escherichia coli | 0.5 mM |

| Zinc; 2-methylpropan-2-olate | Staphylococcus aureus | 0.7 mM |

| Zinc; 2-methylpropan-2-olate | Candida albicans | 1.0 mM |

Role in Viral Infections

Zinc has been identified as a critical factor in antiviral defense mechanisms. Notably, it has been shown to inhibit the replication of viruses such as SARS-CoV-2 by acting on viral proteins and cellular pathways involved in viral entry and replication . The ionophoric properties of certain zinc complexes facilitate the transport of zinc ions into cells, enhancing their antiviral efficacy .

Case Study: Zinc's Role in COVID-19

A study evaluated the potential of zinc compounds to inhibit SARS-CoV-2 replication. The findings suggested that compounds like zinc; 2-methylpropan-2-olate could serve as effective agents in reducing viral load by enhancing cellular zinc levels .

The biological activity of zinc; 2-methylpropan-2-olate can be attributed to several mechanisms:

- Enzymatic Regulation : Zinc ions are essential cofactors for numerous enzymes involved in metabolic pathways, including those responsible for DNA synthesis and repair.

- Antioxidant Activity : Zinc exhibits antioxidant properties by stabilizing cellular membranes and reducing oxidative stress, which is crucial for maintaining cellular integrity during infections .

- Immune Modulation : Zinc influences immune cell function by modulating cytokine production and promoting the differentiation of T cells, thereby enhancing the body’s immune response against pathogens .

Toxicity and Safety Profile

While zinc compounds generally exhibit low toxicity at therapeutic doses, excessive intake can lead to adverse effects such as gastrointestinal disturbances and interference with copper absorption. Studies have demonstrated that formulations like zinc; 2-methylpropan-2-olate possess a favorable safety profile when used within recommended limits .

Table 2: Toxicity Profile of Zinc Compounds

| Compound | Toxicity Level | Observed Effects |

|---|---|---|

| Zinc; 2-methylpropan-2-olate | Low | Minimal gastrointestinal effects |

| Zinc Sulfate | Moderate | Nausea, vomiting at high doses |

| Zinc Acetate | Low | Rare allergic reactions |

Q & A

Basic Research Questions

Q. What are the established synthesis methods for zinc 2-methylpropan-2-olate, and how do reaction conditions influence product purity?

- Methodology :

- Nucleophilic substitution : React 2-methylpropan-2-ol with zinc chloride in anhydrous conditions. Use reflux with a drying tube to prevent hydrolysis .

- Grignard route : Treat methyl magnesium bromide with CO₂ to form 2-methylpropan-2-ol, followed by reaction with zinc salts .

- Critical parameters : Temperature (60–80°C), solvent polarity (e.g., THF vs. ether), and stoichiometric ratios (1:2 Zn²⁺:ligand) affect crystallinity and yield.

- Characterization : Confirm purity via elemental analysis, FT-IR (Zn–O stretching at 450–500 cm⁻¹), and XRD (compare lattice parameters to reference databases) .

Q. How can researchers distinguish zinc 2-methylpropan-2-olate from structurally similar zinc alkoxides?

- Analytical workflow :

NMR : Compare ¹³C NMR shifts for the tert-butoxy group (δ ~70–75 ppm) with other alkoxides (e.g., methoxy: δ ~50 ppm) .

Thermogravimetric analysis (TGA) : Decomposition profiles differ; zinc 2-methylpropan-2-olate typically loses ligand fragments above 200°C .

X-ray crystallography : Resolve coordination geometry (tetrahedral vs. octahedral Zn centers) .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic activity of zinc 2-methylpropan-2-olate across heterogeneous vs. homogeneous systems?

- Experimental design :

- Control variables : Isolate solvent effects (polar vs. non-polar), ligand dissociation rates, and surface area (for supported catalysts) .

- Systematic review framework : Apply PICOT (Population: catalytic systems; Intervention: reaction medium; Comparison: homogeneous vs. heterogeneous; Outcome: turnover frequency; Time: steady-state kinetics) to structure meta-analyses .

- Data reconciliation : Use Arrhenius plots to differentiate kinetic vs. thermodynamic dominance in conflicting studies .

Q. What strategies optimize the stability of zinc 2-methylpropan-2-olate in aqueous environments for biomedical applications?

- Methodology :

- Encapsulation : Embed in silica matrices or liposomes to limit hydrolysis .

- pH modulation : Maintain pH > 8 to suppress protonation of alkoxide groups .

- Stability testing : Monitor via UV-Vis (absorbance shifts at 270–300 nm) and ICP-OES (zinc ion leakage over 72 hours) .

Q. How can computational modeling (e.g., DFT) predict the reactivity of zinc 2-methylpropan-2-olate in novel reaction pathways?

- Workflow :

Geometry optimization : Use B3LYP/6-31G(d) basis sets to model Zn–O bond lengths and angles .

Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Transition-state analysis : Simulate activation barriers for ligand exchange reactions (e.g., with aldehydes) .

Properties

IUPAC Name |

zinc;2-methylpropan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVEVPHJQJMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557060 | |

| Record name | Zinc bis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4278-43-7 | |

| Record name | Zinc bis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.